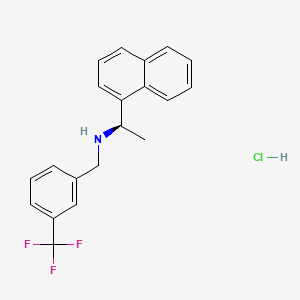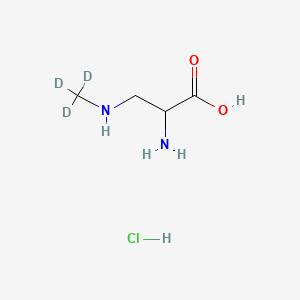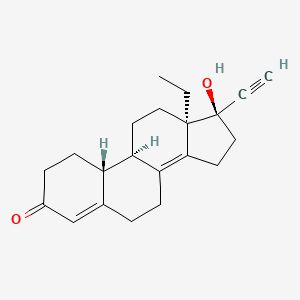
4-Ethyl-5-fluoropyrimidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoropyrimidine Hydrochloride is a chemical compound with the molecular formula C₆H₇FN₂•HCl and a molecular weight of 162.59 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an impurity reference material in pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoropyrimidine Hydrochloride typically involves the fluorination of pyrimidine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of fluorinated pyrimidines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in facilities that adhere to Good Manufacturing Practices (GMP) to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-fluoropyrimidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are often used in substitution reactions.
Oxidizing Agents: Like potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
4-Ethyl-5-fluoropyrimidine Hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-fluoropyrimidine Hydrochloride involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates, thereby interfering with biological processes. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to disruptions in DNA replication and cell division, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-5-fluoropyrimidine: A closely related compound used as an impurity reference material.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase.
Trifluridine: Another fluorinated pyrimidine used in cancer treatment.
Uniqueness
4-Ethyl-5-fluoropyrimidine Hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike other fluorinated pyrimidines, it is primarily used as a reference material in pharmaceutical research, highlighting its importance in quality control and analytical development .
Propriétés
Numéro CAS |
1391052-89-3 |
|---|---|
Formule moléculaire |
C6H8ClFN2 |
Poids moléculaire |
162.592 |
Nom IUPAC |
4-ethyl-5-fluoropyrimidine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |
Clé InChI |
IWOPZQIHYWUWSD-UHFFFAOYSA-N |
SMILES |
CCC1=NC=NC=C1F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








